

Physical and chemical properties of Methylsilatrane

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Compound of Interest

Compound Name: Methylsilatrane

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methylsilatrane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsilatrane, a prominent member of the silatrane family of compounds, has garnered significant attention in various scientific fields, including medicinal chemistry and materials science. This is due to its unique cage-like molecular structure, which imparts a range of interesting physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **methylsilatrane**, detailed experimental protocols for its synthesis and analysis, and a discussion of its structural features and reactivity.

Chemical Identity

- IUPAC Name: 1-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane[1]
- CAS Number: 2288-13-3[1]
- Molecular Formula: C₇H₁₅NO₃Si[1][2][3]
- SMILES: C[Si]12OCCN(CCO1)CCO2[1]

Physicochemical Properties

Methylsilatrane is a white crystalline or granular solid with a slight odor.^{[1][4][5][6]} Its key physical and chemical properties are summarized in the table below for easy reference.

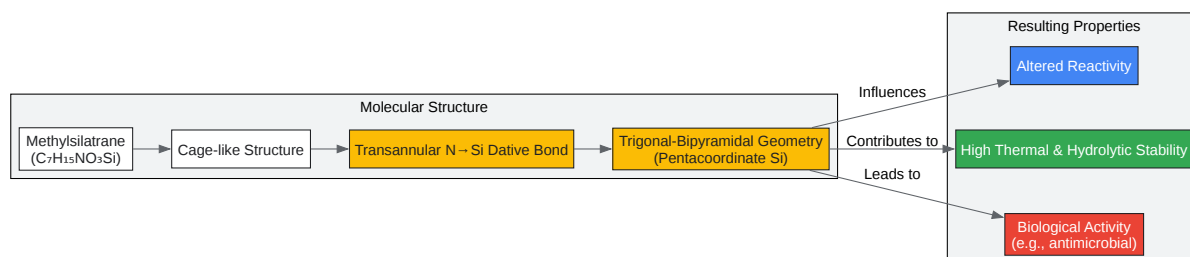
Property	Value	References
Molecular Weight	189.28 g/mol	^{[1][2][3][7]}
Melting Point	152 °C (306 °F)	^{[1][2][3][4][8][9]}
Boiling Point	174 °C (345 °F) at 31 mmHg	^{[1][4]}
Density	1.12 g/cm ³ (Predicted)	^{[2][3][4]}
Solubility	Insoluble in water (< 1 mg/mL at 20.5 °C)	^{[1][4][5][7][8]}
Flash Point	> 152 °C (> 305.6 °F)	^{[1][8]}
Vapor Density	> 1 (Relative to Air)	^{[1][8]}
pKa	9.23 ± 0.20 (Predicted)	^{[3][4]}
Dipole Moment	5.30 D	^[9]

Molecular Structure and Reactivity

A defining characteristic of **methylsilatrane** is its unique cage-like structure, featuring a transannular dative bond between the nitrogen and silicon atoms (N → Si).^[7] This interaction results in a hypervalent, pentacoordinate silicon atom with a distorted trigonal-bipyramidal geometry.^[7] The methyl group and the nitrogen atom occupy the axial positions, while the three oxygen atoms are in the equatorial positions.^[7] This structural arrangement is central to the compound's distinct chemical and physical properties.^[7]

The N → Si dative bond significantly influences the reactivity of **methylsilatrane**.^[7] The intramolecular coordination increases the electropositivity of the silicon atom, making it more susceptible to nucleophilic attack. However, the cage structure provides considerable steric hindrance, which can slow down reactions like hydrolysis and transesterification at neutral pH

and ambient temperature.[10] **Methylsilatrane** is incompatible with strong oxidizing materials.
[1][4][5]



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Caption: Relationship between the structure of **methylsilatrane** and its key properties.

Experimental Protocols

Synthesis of Methylsilatrane

The most common method for synthesizing **methylsilatrane** is the reaction of a methyltrialkoxysilane with triethanolamine.[7] Recent advancements have focused on more environmentally friendly and efficient methods, such as organocatalytic, solvent-free protocols.
[7][10]

Organocatalytic, Solvent-Free Synthesis:[10][11]

- Materials:
 - Triethanolamine (TEOA)
 - Methyltrimethoxysilane

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst
- Procedure:
 - In a reaction vessel, combine equimolar amounts of triethanolamine and methyltrimethoxysilane.
 - Add a catalytic amount of DBU (e.g., 1 mol%).
 - The reaction is typically carried out under neat (solvent-free) conditions at or slightly above room temperature.
 - The reaction progress can be monitored by techniques such as Gas Chromatography (GC).
 - Upon completion, the product can be purified by recrystallization or distillation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for confirming the structure of **methylsilatrane**.^[7]

- ¹H NMR: Provides information about the proton environments in the molecule.
- ¹³C NMR: Confirms the carbon framework of the cage structure.^[7]
- ²⁹Si NMR: The chemical shift is sensitive to the strength of the N → Si interaction and can confirm the pentacoordinate nature of the silicon atom.^[7]
- ¹⁵N NMR: The chemical shift of the nitrogen atom is a direct measure of the transannular interaction between silicon and nitrogen.^[7]
- Sample Preparation: A small amount of **methylsilatrane** is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
- Data Acquisition: Spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **methylsilatrane**.

- **Technique:** Typically, Gas Chromatography-Mass Spectrometry (GC-MS) is used.
- **Expected Results:** The molecular ion peak (M^+) is expected at an m/z corresponding to the molecular weight of **methylsilatrane** (~189.1 amu).^[7] The fragmentation pattern will show characteristic fragments of the silatrane cage.^[1] The most abundant peak is often observed at m/z 146.^[1]
- **Procedure:** A dilute solution of **methylsilatrane** is injected into the GC-MS system. The compound is separated by the gas chromatograph and then ionized and detected by the mass spectrometer.

Infrared (IR) Spectroscopy:

IR spectroscopy provides a molecular "fingerprint" of **methylsilatrane** by measuring the vibrational energies of its bonds.^[7]

- **Sample Preparation:** The sample can be prepared as a KBr pellet or as a mull.
- **Expected Spectra:** The IR spectrum will show characteristic absorption bands for the C-H, C-N, C-O, and Si-O bonds.
- **Data Analysis:** The positions and intensities of the absorption bands are compared with known values for silatranes to confirm the structure.

X-ray Crystallography:

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of **methylsilatrane** in the solid state, including bond lengths and angles.^{[12][13]}

- **Procedure:**
 - High-quality single crystals of **methylsilatrane** are grown, often by slow evaporation of a solvent.

- A suitable crystal is mounted on a goniometer and irradiated with X-rays.
- The diffraction pattern is collected and analyzed to determine the electron density distribution and thus the atomic positions.

Applications in Drug Development

The unique properties of silatranes, including **methylsilatrane**, make them promising candidates for various applications in drug development and materials science.[14] The methyl group, in particular, can play a significant role in modulating the physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[15][16] Research has indicated that **methylsilatrane** possesses biological properties, including antimicrobial and antifungal effects.[7] The silatrane scaffold can be used in molecular hybridization to design new drugs with improved properties.[14]

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